1-Butan-2-yl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene
Overview
Description
1-Butan-2-yl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene is an organic compound that features a benzene ring substituted with a butan-2-yl group and two ethoxyphenoxyethoxy groups. This compound is part of a class of aromatic ethers, which are known for their stability and diverse applications in various fields.
Preparation Methods
The synthesis of 1-Butan-2-yl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butan-2-yl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving aromatic ethers and their biological activities.
Industry: Used in the production of various chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-Butan-2-yl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aromatic ring and ether groups can participate in various chemical interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar compounds include other aromatic ethers with different substituents on the benzene ring. For example:
- 1-Butan-2-yl-4-[2-(2-methoxyphenoxy)ethoxy]benzene
- 1-Butan-2-yl-4-[2-(2-propoxyphenoxy)ethoxy]benzene These compounds share similar chemical properties but may differ in their reactivity and applications due to the nature of the substituents.
Properties
IUPAC Name |
1-butan-2-yl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-16(3)17-10-12-18(13-11-17)22-14-15-23-20-9-7-6-8-19(20)21-5-2/h6-13,16H,4-5,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVALSCDUFLJTOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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